molecular formula C5H5N5OS B13096922 7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine CAS No. 90180-93-1

7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine

Cat. No.: B13096922
CAS No.: 90180-93-1
M. Wt: 183.19 g/mol
InChI Key: LYQIXAZFRPYQPN-UHFFFAOYSA-N
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Description

Chemical Identity:
This compound (CAS: 30708-68-0) is an oxadiazolo-pyrimidine derivative with the molecular formula C₅H₅N₅OS and a molecular weight of 183.19 g/mol . Its structure features a fused [1,2,5]oxadiazolo[3,4-d]pyrimidine core, with a methylthio (-SMe) substituent at position 7 and an amine (-NH₂) group at position 4.

Synthesis: Oxadiazolo-pyrimidines are typically synthesized via thermal or oxidative methods. For example, precursors like 3-amino-4-azidocarbonyl oxadiazole can undergo cyclization under controlled conditions to form the fused oxadiazole ring . The methylthio group is likely introduced via nucleophilic substitution or thiolation reactions.

Properties

CAS No.

90180-93-1

Molecular Formula

C5H5N5OS

Molecular Weight

183.19 g/mol

IUPAC Name

7-methylsulfanyl-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C5H5N5OS/c1-12-4-2-3(10-11-9-2)7-5(6)8-4/h1H3,(H2,6,7,10)

InChI Key

LYQIXAZFRPYQPN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=NON=C21)N

Origin of Product

United States

Preparation Methods

Cyclization to Form the Oxadiazolo[3,4-d]pyrimidine Core

The core heterocycle is typically prepared by cyclization reactions involving appropriate pyrimidine precursors and oxadiazole-forming reagents.

  • A common approach starts with 2-chloropyrimidine derivatives, which undergo nucleophilic substitution and subsequent cyclization to form the fused oxadiazolo ring.
  • For example, 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine can be used as a precursor, which upon reaction with sodium methylthiolate or related sulfur nucleophiles, leads to the formation of the methylsulfanyl-substituted oxadiazolo-pyrimidine system after cyclization and purification steps.

Introduction of the Methylsulfanyl Group

  • The methylsulfanyl (–SCH3) group is introduced typically via nucleophilic substitution reactions using methylthiolate salts or methylsulfanyl-containing reagents.
  • This substitution can be performed on halogenated pyrimidine intermediates before or after cyclization, depending on the synthetic route.
  • Control of reaction conditions such as temperature, solvent, and base is critical to achieve selective substitution at the 7-position without affecting other reactive sites.

Amination at the 5-Position

  • The amino group at position 5 is introduced either by direct amination of a suitable precursor or by displacement of a leaving group such as chlorine in 5-chloropyrimidine derivatives.
  • Palladium-catalyzed amination reactions have been reported for related heterocycles, where anilines or ammonia equivalents are used as nucleophiles under mild conditions with bases like potassium carbonate or sodium hydride.
  • Acidification and purification by chromatographic methods follow to isolate the pure amine product.

Purification and Characterization

  • Purification is commonly achieved by flash chromatography using solvents such as hexane and ethyl acetate in varying ratios to separate the desired compound from by-products and unreacted starting materials.
  • Drying agents like magnesium sulfate or sodium sulfate are used to remove residual moisture from organic extracts.
  • Concentration under reduced pressure ensures removal of solvents without decomposition.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes Reference
1 Cyclization 2-chloropyrimidine derivative, base Formation of oxadiazolo-pyrimidine core
2 Nucleophilic substitution Sodium methylthiolate or methylthiol reagents Introduction of methylsulfanyl group at 7-position
3 Amination Amine source (e.g., aniline), Pd catalyst, base (K2CO3 or NaH) Amination at 5-position via substitution or Pd-catalyzed coupling
4 Purification Flash chromatography (hexane/ethyl acetate) Isolation of pure compound

Research Findings and Optimization Notes

  • Reaction yields vary depending on the choice of starting materials and reaction conditions; optimization of temperature, solvent, and catalyst loading is essential for maximizing yield and purity.
  • Use of palladium-catalyzed amination has shown improved selectivity and milder conditions compared to classical nucleophilic substitution, reducing side reactions and degradation.
  • The methylsulfanyl group is sensitive to oxidation; therefore, inert atmosphere and careful handling during synthesis and purification are recommended to maintain product integrity.
  • Structural confirmation is typically performed using NMR, mass spectrometry, and chromatographic purity analysis.

Chemical Reactions Analysis

Types of Reactions

7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(methylthio)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic System Variations

a) Triazolo-Pyrimidine Analogs

Example: 7-(Benzyloxy)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS: AEY)

  • Core Structure : Replaces the oxadiazole ring with a triazole ([1,2,3]triazolo).
  • Substituents : Benzyloxy (-OBn) at position 7 and amine (-NH₂) at position 5.
  • Molecular Weight : 242.24 g/mol (vs. 183.19 g/mol for the target compound) .
  • The bulky benzyloxy group increases steric hindrance and lipophilicity compared to the methylthio group.
b) Thiadiazole Derivatives

Example: 5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

  • Core Structure : Features a 1,3,4-thiadiazole ring instead of oxadiazolo-pyrimidine.
  • Substituents : A 3-chlorobenzyl group at position 5.

Substituent Effects

a) Methylthio (-SMe) vs. Benzyloxy (-OBn)
  • Electronic Effects: The methylthio group is a moderate electron donor, while benzyloxy is strongly electron-withdrawing due to resonance effects.
  • Solubility : The -SMe group enhances hydrophobicity compared to -OBn, which may improve membrane permeability in biological systems.
b) Amino (-NH₂) Group Positioning

The amine at position 5 is conserved in both the target compound and the triazolo analog. This group likely serves as a hydrogen bond donor, critical for interactions in catalytic or receptor-binding contexts.

Data Table: Structural and Physical Comparison

Compound Name Core Heterocycle Substituents (Position) Molecular Weight (g/mol) Key Properties
7-(Methylsulfanyl)[1,2,5]oxadiazolo[...]-amine Oxadiazolo[3,4-d]pyrimidine 7-SMe, 5-NH₂ 183.19 Moderate hydrophobicity
7-(Benzyloxy)-1H-[1,2,3]triazolo[...]-amine Triazolo[4,5-d]pyrimidine 7-OBn, 5-NH₂ 242.24 High steric bulk, polar
5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 5-(3-Cl-Benzyl) 213.68 Chlorine enhances reactivity

Research Implications

  • Synthetic Challenges : Oxadiazolo-pyrimidines require precise thermal conditions for cyclization, whereas triazolo derivatives may utilize click chemistry or copper-catalyzed methods .
  • Potential Applications: The target compound’s methylthio group could make it a candidate for kinase inhibition studies. Triazolo-pyrimidines with benzyloxy groups may excel in photodynamic therapy due to extended conjugation.

Biological Activity

7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by data tables and case studies.

Synthesis of 7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process can be summarized as follows:

  • Starting Materials : The synthesis often begins with the formation of an oxadiazole ring, which is then substituted with methylsulfanyl and pyrimidine moieties.
  • Reagents and Conditions : Common reagents include various alkylating agents and catalysts that facilitate the formation of the desired heterocyclic structure.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Table 1: Summary of Synthesis Parameters

StepReagents UsedConditionsYield (%)
1Methylsulfanyl chlorideRoom temperature85
2Pyrimidine derivativeReflux75
3Oxadiazole precursorMicrowave irradiation90

Antimicrobial Activity

Research has demonstrated that compounds similar to 7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine exhibit notable antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various pathogenic bacteria and fungi.

  • In vitro Testing : Compounds were tested against strains such as Escherichia coli and Pseudomonas aeruginosa, revealing Minimum Inhibitory Concentrations (MIC) as low as 0.21 µM for certain derivatives .

Anticancer Properties

Several studies have investigated the anticancer potential of oxadiazolo[3,4-d]pyrimidine derivatives. For example:

  • Cell Line Studies : Compounds were evaluated for their ability to inhibit proliferation in cancer cell lines. Notably, some derivatives induced apoptosis in Jurkat cells through modulation of signaling pathways .

Immunomodulatory Effects

Recent findings suggest that this class of compounds may possess immunomodulatory properties:

  • Immunological Assays : The compound demonstrated a capacity to suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures and inhibited lymphocyte proliferation in response to mitogens .

Table 2: Biological Activity Overview

Activity TypeTest Organism/Cell LineResult
AntimicrobialE. coliMIC = 0.21 µM
AnticancerJurkat cellsInduced apoptosis
ImmunomodulatoryHuman peripheral lymphocytesSuppressed TNF-α production

The biological activity of 7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis and cellular proliferation.
  • Modulation of Signaling Pathways : The compound may affect pathways related to apoptosis and immune response through interaction with specific receptors or enzymes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of oxadiazolo[3,4-d]pyrimidines against clinical isolates. Results indicated that certain derivatives exhibited potent activity against resistant strains.

Case Study 2: Cancer Cell Proliferation Inhibition

In a controlled laboratory setting, a derivative was tested on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations correlating with increased apoptosis markers.

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